4-(Boc-aminomethyl)pyridine

描述

4-(Boc-aminomethyl)pyridine (CAS 111080-65-0) is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₂ (molecular weight: 208.26 g/mol), and it is widely used as a biochemical reagent in organic synthesis, particularly in peptide chemistry and drug discovery . The Boc group serves as a temporary protective group for amines, enabling selective reactivity in multi-step syntheses. Its melting point ranges from 78°C to 85°C, and it is commercially available with ≥97% purity .

属性

IUPAC Name |

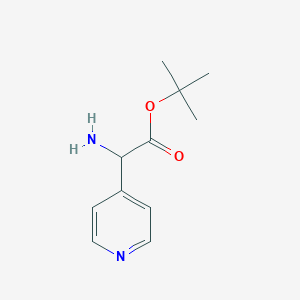

tert-butyl 2-amino-2-pyridin-4-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJJUHZTPNNBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

4-(Boc-aminomethyl)pyridine can be synthesized through the reaction of 4-pyridinemethanamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product as a white to light yellow solid .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-(Boc-aminomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield 4-(aminomethyl)pyridine, which can then participate in further substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Deprotected Amines: Removal of the Boc group yields 4-(aminomethyl)pyridine.

Coupled Products: Suzuki-Miyaura coupling reactions produce biaryl or aryl-alkyl compounds.

科学研究应用

4-(Boc-aminomethyl)pyridine serves as a crucial intermediate in the synthesis of various biologically active compounds. It is often utilized in:

- Synthesis of Pyrrole Derivatives : The compound has been employed in radical addition reactions leading to the formation of substituted pyrroles, which are important in pharmaceuticals and agrochemicals .

- Preparation of Polysubstituted Pyridines : It plays a role in the synthesis of complex polysubstituted pyridines through various methodologies, including C-arylation and aldol condensation .

Medicinal Chemistry

In medicinal chemistry, this compound is noted for its potential therapeutic applications:

- Kinesin Spindle Protein Inhibitors : It is used as a precursor in developing inhibitors that target kinesin spindle proteins, which have implications in cancer treatment .

- G-protein Coupled Receptor Agonists : The compound has shown promise as an agonist for orphan G-protein coupled receptors, potentially aiding in diabetes management .

Material Science

This compound is also explored in material science for its ability to modify surfaces and create functionalized materials:

- Polymer Chemistry : Its derivatives are used to synthesize polymers with specific properties, enhancing material characteristics for various applications .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the use of this compound in synthesizing 2,4-disubstituted pyrroles through radical addition reactions. The resulting compounds exhibited significant biological activity, showcasing the utility of this pyridine derivative in drug discovery .

Case Study 2: Kinesin Spindle Protein Inhibition

Research highlighted the development of a series of kinesin spindle protein inhibitors derived from this compound. These inhibitors displayed promising anticancer activity in vitro, indicating their potential as therapeutic agents against cancer cell proliferation .

作用机制

The mechanism of action of 4-(Boc-aminomethyl)pyridine depends on its specific applicationThese active molecules can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert their biological effects .

相似化合物的比较

4-(Boc-amino)pyridine (CAS 98400-69-2)

- Molecular Formula : C₁₀H₁₄N₂O₂ (MW: 194.23 g/mol).

- Key Differences: The Boc group is directly attached to the pyridine ring’s amino group, unlike the aminomethyl spacer in 4-(Boc-aminomethyl)pyridine. Higher Melting Point: 150°C vs. 78–85°C for this compound, suggesting stronger intermolecular forces due to reduced steric hindrance . Reactivity: The absence of a methylene spacer may limit its utility in coupling reactions requiring flexible linkers.

4-(Boc-aminomethyl)piperidine (CAS 135632-53-0)

- Structure : Features a saturated piperidine ring instead of pyridine.

- Applications : Used in synthesizing Alzheimer’s disease drug candidates (e.g., cholinesterase inhibitors) due to the piperidine ring’s conformational flexibility and basicity .

- Biological Relevance : Piperidine derivatives often exhibit enhanced bioavailability compared to aromatic pyridine analogs .

4-(Boc-aminomethyl)benzylamine

- Structure : Incorporates a benzyl group instead of pyridine.

- Lipophilicity : The benzyl group increases lipophilicity, making it suitable for hydrophobic environments in drug design .

- Stability : Benzyl-protected amines are more resistant to acidic conditions compared to Boc-protected derivatives.

Physicochemical and Electronic Properties

Thermodynamic Stability

Solvent Effects

- Quantum chemical studies (DFT/B3LYP) on similar compounds, such as 4-(1-aminoethyl)pyridine, reveal solvent-dependent electronic transitions. Polar solvents like water stabilize charge-transfer states, altering absorption spectra .

Deprotection Efficiency

- The Boc group in this compound is cleaved under acidic conditions (e.g., HCl/dioxane), enabling controlled amine liberation. This contrasts with Cbz-protected analogs (e.g., 1-Cbz-4-(hydroxymethyl)pyrrolidine), which require hydrogenolysis .

Catalytic Utility

Enzyme Inhibition

常见问题

Q. What are the recommended purification strategies for this compound?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate in hexane (e.g., 10% → 30%) effectively separates Boc-protected intermediates from unreacted starting materials .

- Recrystallization : Use solvents like dichloromethane/hexane mixtures to obtain high-purity crystals. Crystal structure data (e.g., monoclinic C2/c space group in similar compounds) can guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Steric Effects : The Boc group may hinder coupling at the pyridine’s 4-position. Computational modeling (DFT) or Hammett substituent constants (σ) can predict regioselectivity. For example, electron-withdrawing groups on pyridine enhance oxidative addition in Pd-catalyzed reactions .

- Electronic Effects : The Boc group’s electron-withdrawing nature alters the pyridine ring’s electron density, affecting π-π stacking (observed in analogous structures with d(Cg⋯Cg) = 3.6 Å ).

Q. What strategies mitigate premature Boc deprotection during functionalization?

- Acid Sensitivity : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use mild acids (e.g., HCl/dioxane) for controlled cleavage .

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition. For example, nitration of halogenated pyridines (as in ) requires careful HNO₃/H₂SO₄ titration to avoid exothermic side reactions .

Q. How can intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in this compound derivatives be analyzed?

- X-ray Crystallography : Resolve crystal packing motifs (e.g., centrosymmetric dimers linked via C–H⋯C interactions, as in ).

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

- Case Study : Conflicting yields for Suzuki-Miyaura couplings may arise from residual moisture (degas solvents) or catalyst poisoning (use PdCl₂(dppf)). Replicate conditions from (light-yellow crystals via solvent evaporation) and optimize ligand ratios .

Methodological Considerations

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

- Accelerated Stability Testing :

- pH Studies : Dissolve in buffers (pH 1–13), monitor degradation via HPLC at 25°C/40°C.

- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C typical for Boc groups) .

Q. What spectroscopic techniques differentiate this compound from positional isomers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。